N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

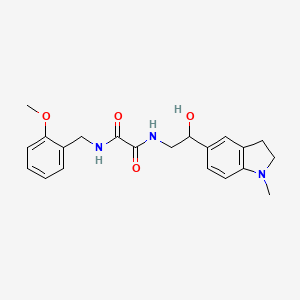

N1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. Its core oxalamide (N1,N2-oxalamide) backbone is substituted with two distinct moieties:

- N1-substituent: A 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group, which incorporates a hydroxyethyl chain linked to a methyl-substituted indoline ring. This moiety may enhance hydrogen-bonding interactions and influence metabolic stability.

Properties

IUPAC Name |

N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-24-10-9-14-11-15(7-8-17(14)24)18(25)13-23-21(27)20(26)22-12-16-5-3-4-6-19(16)28-2/h3-8,11,18,25H,9-10,12-13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNLPFKXDNPZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indoline Moiety: Starting with the synthesis of the indoline ring through cyclization reactions.

Introduction of the Hydroxyethyl Group: Functionalization of the indoline ring with a hydroxyethyl group using appropriate reagents and conditions.

Attachment of the Methoxybenzyl Group: Coupling the methoxybenzyl group to the intermediate compound.

Formation of the Oxalamide Linkage: Finally, the oxalamide linkage is formed through a condensation reaction between the intermediate and oxalic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

Reduction: Reduction reactions could target the oxalamide linkage or other functional groups.

Substitution: Substitution reactions may occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” could have various applications in scientific research:

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways could include:

Binding to Enzymes: Inhibiting or activating specific enzymes.

Interaction with Receptors: Modulating receptor activity in biological systems.

Pathway Modulation: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives are widely studied for their diverse applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings from Comparative Analysis

Structural Flexibility :

- The target compound’s indolinyl group distinguishes it from analogs like S336 (pyridylethyl) and BNM-III-170 (halogenated aryl). This bulky substituent may improve binding affinity in receptor-targeted applications but reduce solubility .

- The 2-methoxybenzyl group aligns with lipophilic trends in flavoring agents (e.g., S336’s dimethoxybenzyl), which enhance aroma retention .

Metabolic Pathways :

- S336 and related oxalamides undergo rapid hepatic metabolism without amide cleavage, suggesting the oxalamide backbone is resistant to hydrolysis . The target compound’s hydroxyethyl group may introduce additional phase II metabolism (e.g., glucuronidation).

Toxicity and Safety: Structurally related oxalamides (e.g., S336) exhibit a No-Observed-Effect Level (NOEL) of 100 mg/kg/day, providing high safety margins for flavoring use .

Synthetic Routes :

- Oxalamides are typically synthesized via coupling of substituted amines with oxalyl chloride intermediates . The target compound likely follows similar protocols, with indolinyl-ethylamine and 2-methoxybenzylamine as key precursors.

Biological Activity

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Indole Moiety: The presence of a methylindoline structure contributes to its unique biological properties.

- Oxalamide Linkage: This functional group is known for enhancing the compound's ability to interact with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Indoline Derivative: Starting from 1-methylindoline, hydroxylation introduces the hydroxyethyl group.

- Methoxybenzyl Formation: The methoxybenzyl component is synthesized from appropriate aromatic precursors.

- Coupling Reaction: The final step involves coupling the two derivatives using oxalyl chloride and a base like triethylamine.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism behind this activity is believed to involve:

- Inhibition of Topoisomerase II: This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to cell death in rapidly dividing cancer cells .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.

- π-π Interactions: The aromatic components allow for π-π stacking interactions with nucleic acids or proteins, influencing their function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Studies: In a study published in PubMed, compounds similar to this compound were shown to induce antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .

- Mechanistic Insights: Research has indicated that compounds with similar structures exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.